molecular formula C11H17N B121151 (S)-3-Methyl-2-phenylbutylamine CAS No. 106498-32-2

(S)-3-Methyl-2-phenylbutylamine

Cat. No. B121151
M. Wt: 163.26 g/mol
InChI Key: VDMAQVANUGNDOM-NSHDSACASA-N
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Description

(S)-3-Methyl-2-phenylbutylamine (PBA) is a chiral amine that has been demonstrated to be a versatile agent in the optical resolution of racemic carboxylic acids. It has been used to resolve important pharmaceutical compounds such as ibuprofen, ketoprofen, and naproxen, yielding high enantiomeric excesses (ee) and reasonable yields .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, which provides insight into potential synthetic routes for (S)-3-Methyl-2-phenylbutylamine. For instance, (S,S)-2-Amino-3-phenylbutyric acid was synthesized from diethyl (R)-(1-phenylethyl)malonate, which in turn was obtained by desulfurization of an adduct formed in a stereoselective Michael reaction . Another related synthesis involved the highly diastereoselective formation of a cyanohydrin derivative, which is a key component of HIV protease inhibitors . These methods highlight the importance of stereoselective synthesis in obtaining chiral compounds like PBA.

Molecular Structure Analysis

While the molecular structure of (S)-3-Methyl-2-phenylbutylamine itself is not directly discussed, the synthesis and crystal structure of a related compound, S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, has been reported. This compound's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that are crucial for the stability of the crystal . These findings suggest that similar intramolecular and intermolecular forces could be present in the structure of PBA, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The use of (S)-3-Methyl-2-phenylbutylamine in chemical reactions primarily involves its role in the resolution of racemic mixtures. It has been successfully used to resolve various carboxylic acids, including those that are key intermediates for ACE inhibitors and hypoglycemic agents, with high enantiomeric excesses, indicating its high selectivity and efficiency in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Methyl-2-phenylbutylamine are not explicitly detailed in the provided papers. However, the high enantiomeric excesses achieved in the resolution processes suggest that PBA has distinct stereochemical properties that allow for effective chiral discrimination. The yields reported also imply that PBA is a robust reagent that can be used under various reaction conditions without significant loss of selectivity .

Scientific Research Applications

Optical Resolution of Racemic Carboxylic Acids

(S)-3-Methyl-2-phenylbutylamine (PBA) is primarily used in the optical resolution of racemic carboxylic acids of pharmaceutical importance. Key applications include the resolution of racemates like ibuprofen, ketoprofen, naproxen, and other carboxylic acids crucial for ACE inhibitors and hypoglycemic drugs (Chikusa et al., 2002).

Formation in Cocoa Processing

It's also found in studies related to the formation of amines during thermal processing of cocoa. This includes the enzymic formation of amines like 2-methylbutylamine and 2-phenylethylamine from parent amino acids during cocoa fermentation and roasting (Granvogl et al., 2006).

Synthesis of N-Methyl- and N-Alkylamines

(S)-3-Methyl-2-phenylbutylamine is relevant in the synthesis of N-methyl- and N-alkylamines, where it serves as a structural motif in life-science molecules. The development of methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts often involves compounds like PBA (Senthamarai et al., 2018).

Antibacterial and Modulatory Activity

In the field of pharmacology, derivatives of (S)-3-Methyl-2-phenylbutylamine have been investigated for their antibacterial and modulatory activities. Computational prediction models and in vitro studies are conducted to explore their potential as antibacterial agents (Figueredo et al., 2020).

Engineering Amine Transaminase for Aryl–Alkyl Amines Synthesis

(S)-3-Methyl-2-phenylbutylamine is studied in the engineering of the active site of amine transaminases for the asymmetric synthesis of aryl–alkyl amines and amino alcohols. This includes enhancing the enzymatic activity for bulky ketones and facilitating the synthesis of amines with high enantiomeric purities (Nobili et al., 2015).

Safety And Hazards

“(S)-3-Methyl-2-phenylbutylamine” has certain toxicity and abuse potential. Long-term abuse can have serious negative effects on health, such as heart disease, brain damage, and mental problems. Therefore, the substance is classified as a controlled drug and its purchase and use are restricted .

properties

IUPAC Name

(2S)-3-methyl-2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMAQVANUGNDOM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methyl-2-phenylbutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
Y Chikusa, T Fujimoto, M Ikunaka, T Inoue… - … process research & …, 2002 - ACS Publications
(S)-Ibuprofen 2, (S)-ketoprofen 3, and (S)-naproxen 4 are all obtained by optical resolution of the respective racemates with (S)-3-methyl-2-phenylbutylamine (PBA) 1: (S)-2, 98.7% ee, …
Number of citations: 19 pubs.acs.org
E Brenna, C Fuganti, FG Gatti, M Passoni… - Tetrahedron: Asymmetry, 2003 - Elsevier
The Johnson–Claisen rearrangement of enantiopure allylic alcohols in triethylorthopropionate is the key step for the preparation of chiral molecules with benzylic stereogenic carbon …
Number of citations: 22 www.sciencedirect.com
M Shukuri, A Mawatari, S Takatani… - Journal of Nuclear …, 2022 - Soc Nuclear Med
Cyclooxygenase (COX) is a rate-limiting enzyme in the synthesis of proinflammatory prostanoids from arachidonic acid. In vivo imaging of COX by PET is a potentially powerful tool for …
Number of citations: 1 jnm.snmjournals.org
W Gładkowski, A Gliszczyńska, M Siepka… - Tetrahedron …, 2015 - Elsevier
A short and efficient chemoenzymatic pathway was developed to produce both enantiomeric forms of allyl alcohols possessing a bulky aromatic substituent at the stereogenic center, …
Number of citations: 12 www.sciencedirect.com
W Gładkowski, A Skrobiszewski… - European Journal of …, 2015 - Wiley Online Library
Two δ‐iodo‐γ‐lactones and two γ‐iodo‐δ‐lactones substituted at the β‐position with phenyl or 4‐methylphenyl ring have been synthesized in both enantiomeric forms. The starting …
DC Wang, H Li, SN Xia, YP Xue… - Catalysis Science & …, 2019 - pubs.rsc.org
(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a key intermediate for the synthesis of angiotensin-converting enzyme inhibitors. Asymmetric reduction of 2-oxo-4-phenylbutyric acid (…
Number of citations: 6 pubs.rsc.org
A Leśniarek, A Chojnacka, W Gładkowski - Catalysts, 2018 - mdpi.com
The possibility of using Lecitase ® Ultra as a novel alternative biocatalyst for the kinetic resolution of model racemic allyl esters of (E)-4-phenylbut-3-en-3-ol: Acetate (4a) and propionate …
Number of citations: 12 www.mdpi.com
QQ Jia, MM Lun, G Teri, LY Xie, DW Fu… - Inorganic …, 2023 - ACS Publications
Hybrid lead halide perovskites have received extensive scientific attention owing to their great potential in the field of fluorescent displays and light-emitting diodes. Currently, most …
Number of citations: 1 pubs.acs.org
Y Chikusa, Y Hirayama, M Ikunaka… - … process research & …, 2003 - ACS Publications
Chiral, racemic esters, ethyl (±)-tetrahydrofuran-2-carboxylate 4c, methyl (±)-α-phenylpropionate 9b, methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate 12a, 2-methoxyethyl (±)-1-(4-…
Number of citations: 43 pubs.acs.org
Y Langlois - The Claisen Rearrangement: Methods and …, 2007 - Wiley Online Library
Among the various versions of the sigmatropic rearrangements,[3, 3]-sigmatropic rearrangements became, in the past 20 years, a powerful tool for C–C bond formation. In synthesis, …
Number of citations: 3 onlinelibrary.wiley.com

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